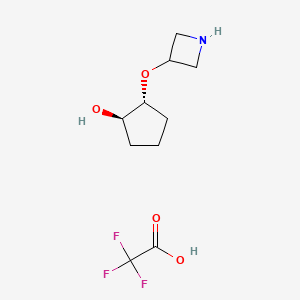
rac-(1R,2R)-2-(azetidin-3-yloxy)cyclopentan-1-ol, trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,2R)-2-(azetidin-3-yloxy)cyclopentan-1-ol; trifluoroacetic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an azetidine ring, a cyclopentane ring, and a trifluoroacetic acid moiety. The racemic mixture indicates that it contains equal amounts of two enantiomers, which are mirror images of each other.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-(azetidin-3-yloxy)cyclopentan-1-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment to Cyclopentane Ring: The azetidine ring is then attached to the cyclopentane ring via an ether linkage. This step often involves the use of a strong base and an appropriate leaving group.
Introduction of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to the compound, which can be achieved through an acid-base reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the cyclopentane ring.
Reduction: Reduction reactions can occur at the azetidine ring, potentially leading to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ether linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed under basic conditions.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction can result in the formation of secondary or tertiary amines.
Substitution: Substitution reactions can yield various substituted azetidine derivatives.
科学的研究の応用
rac-(1R,2R)-2-(azetidin-3-yloxy)cyclopentan-1-ol; trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of rac-(1R,2R)-2-(azetidin-3-yloxy)cyclopentan-1-ol; trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and solubility, facilitating its biological activity.
類似化合物との比較
(1R,2R)-2-(azetidin-3-yloxy)cyclopentan-1-ol: This compound lacks the trifluoroacetic acid moiety.
(1R,2R)-2-(azetidin-3-yloxy)cyclopentan-1-one: This compound has a ketone group instead of a hydroxyl group.
Uniqueness: rac-(1R,2R)-2-(azetidin-3-yloxy)cyclopentan-1-ol; trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which enhances its stability and solubility. This makes it a valuable compound for various applications in scientific research.
特性
分子式 |
C10H16F3NO4 |
|---|---|
分子量 |
271.23 g/mol |
IUPAC名 |
(1R,2R)-2-(azetidin-3-yloxy)cyclopentan-1-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H15NO2.C2HF3O2/c10-7-2-1-3-8(7)11-6-4-9-5-6;3-2(4,5)1(6)7/h6-10H,1-5H2;(H,6,7)/t7-,8-;/m1./s1 |
InChIキー |
ZPSHNIVPOFLTKK-SCLLHFNJSA-N |
異性体SMILES |
C1C[C@H]([C@@H](C1)OC2CNC2)O.C(=O)(C(F)(F)F)O |
正規SMILES |
C1CC(C(C1)OC2CNC2)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















